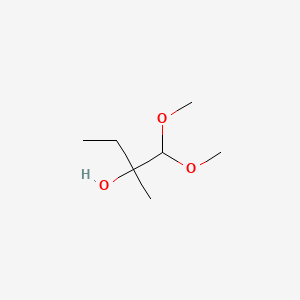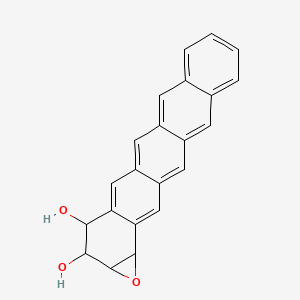
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide: is a chemical compound with a unique structure that includes a phosphinimidic core bonded to a trimethylsilyl group and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide typically involves the reaction of trimethylsilyl chloride with a phosphinimidic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinimidic oxides.
Reduction: Reduction reactions can convert it into phosphinimidic hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinimidic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phosphinimidic core is responsible for its unique chemical properties .
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl phosphinates
- Trimethylsilyl phosphonates
- Trimethylsilyl phosphines
Comparison: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide is unique due to its specific combination of a phosphinimidic core and a trimethylsilyl group. This combination imparts distinct chemical properties that differentiate it from other similar compounds. For example, trimethylsilyl phosphinates and phosphonates have different reactivity profiles and applications .
Eigenschaften
CAS-Nummer |
73296-38-5 |
|---|---|
Molekularformel |
C5H15BrNPSi |
Molekulargewicht |
228.14 g/mol |
IUPAC-Name |
bromo-dimethyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C5H15BrNPSi/c1-8(2,6)7-9(3,4)5/h1-5H3 |
InChI-Schlüssel |
MMKNEWUDVDCXJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=P(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
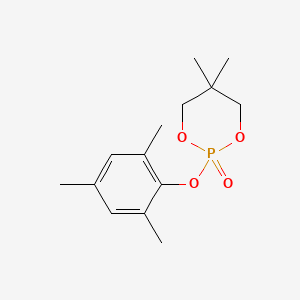
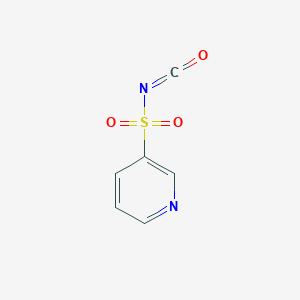

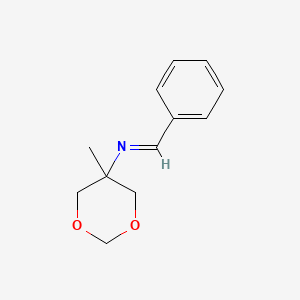

![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)

